(3,3-dimethylcyclobutyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylcyclobutyl)methanethiol: is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-dimethylcyclobutyl)methanethiol typically involves the reaction of (3,3-dimethylcyclobutyl)methanol with thiolating agents. One common method is the conversion of (3,3-dimethylcyclobutyl)methanol to its corresponding methanethiol derivative using reagents such as hydrogen sulfide or thiourea under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3,3-Dimethylcyclobutyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of cyclobutane-containing compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-dimethylcyclobutyl)methanethiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The sulfur atom in the thiol group is highly reactive, allowing the compound to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(3,3-Dimethylcyclobutyl)methanol: The alcohol counterpart of (3,3-dimethylcyclobutyl)methanethiol, used in similar synthetic applications.
Cyclobutanemethanethiol: A related compound with a cyclobutane ring and a methanethiol group, but without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of both the cyclobutane ring and the thiol group, which confer distinct reactivity and potential applications. The methyl groups on the cyclobutane ring further enhance its stability and reactivity compared to similar compounds without these substitutions.
Properties
CAS No. |
2171844-59-8 |
---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.